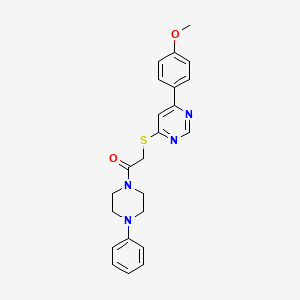

2-((6-(4-Methoxyphenyl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

2-((6-(4-Methoxyphenyl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic small molecule featuring a pyrimidine core substituted at the 6-position with a 4-methoxyphenyl group. This pyrimidine ring is connected via a thioether linkage to an ethanone moiety, which is further bonded to a 4-phenylpiperazine group. The 4-methoxyphenyl substituent enhances solubility and modulates electronic properties, while the 4-phenylpiperazine moiety contributes to receptor-binding interactions, commonly observed in CNS-targeting or anticancer agents .

Properties

IUPAC Name |

2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-29-20-9-7-18(8-10-20)21-15-22(25-17-24-21)30-16-23(28)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPMJGBAKIYMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(4-Methoxyphenyl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, with the CAS number 1202988-38-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 420.5 g/mol. The structure consists of a pyrimidine ring linked to a phenylpiperazine moiety, which may contribute to its biological effects.

| Property | Value |

|---|---|

| CAS Number | 1202988-38-2 |

| Molecular Formula | C23H24N4O2S |

| Molecular Weight | 420.5 g/mol |

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit antitumor properties. For instance, research has shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis.

A study demonstrated that related thiazole compounds induced ferroptosis, a form of regulated cell death associated with cancer therapy, suggesting that the thioether linkage in our compound may also facilitate similar pathways .

Neuropharmacological Effects

The phenylpiperazine structure is known for its interaction with serotonin receptors, particularly the 5-HT receptor family. Compounds containing this moiety have been studied for their potential antidepressant and anxiolytic effects. For example, piperazine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating mood disorders .

Enzyme Inhibition

Preliminary data suggest that this compound may inhibit certain metabolic enzymes. For instance, studies on related compounds have reported inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Anticancer Properties : A compound structurally similar to our target was tested against various cancer cell lines, showing an IC50 value of 6.2 μM against HCT116 colon carcinoma cells. This suggests a potential for our compound to exhibit similar cytotoxic effects in further studies .

- Neuroprotective Effects : In a model evaluating the effects of piperazine derivatives on neuronal health, compounds demonstrated significant neuroprotective effects against oxidative stress-induced cell death, indicating potential applications in neurodegenerative disease treatment.

The biological activity of this compound may be attributed to several mechanisms:

- Covalent Bonding : The thioether group may participate in covalent interactions with biological targets, enhancing selectivity for certain enzymes or receptors.

- Receptor Modulation : The piperazine moiety likely interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Induction of Cell Death : Similar compounds have been shown to induce ferroptosis and apoptosis in cancer cells, suggesting that our compound could exert similar effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Pyrimidine Motifs

The compound shares core structural features with several analogs reported in the literature. Key variations include:

- Substituents on the piperazine ring : Analogs in replace the phenyl group with 4-chloro-2-fluorophenyl (5c), acetyl-diazepane (5d), or p-tolyl (5e), altering lipophilicity and steric bulk. These changes impact solubility and receptor affinity .

- Thioether-linked heterocycles: describes a pyridazine analog (CAS 1207010-40-9) where pyrimidine is replaced by pyridazine. ~440–460 for pyrimidine analogs) .

Physicochemical and Spectroscopic Properties

- Melting points : The target compound’s analogs exhibit melting points ranging from 123°C to 165°C (), influenced by substituent polarity. For example, trifluoromethyl groups (7f, 7i) increase melting points due to enhanced crystallinity .

- NMR profiles : Analogs in and show distinct ¹H NMR shifts for methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.8–8.0 ppm), consistent with the target compound’s expected spectral features .

Structure-Activity Relationship (SAR) Trends

- Methoxy groups : The 4-methoxyphenyl group (common in ) improves solubility and metabolic stability compared to halogenated analogs (e.g., 5c, 7j) .

- Thioether vs. oxyether linkages : Thioether-containing compounds (e.g., ) generally exhibit higher membrane permeability than oxyether analogs (e.g., 5c–5i in ) due to increased lipophilicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Advanced Research Question

- HPLC-PDA/MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor degradation products (e.g., oxidative cleavage of thioether).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for arylpiperazines).

- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks to identify degradation pathways .

How can molecular dynamics (MD) simulations predict the compound’s membrane permeability?

Advanced Research Question

- Use CHARMM or AMBER force fields to simulate lipid bilayer (e.g., POPC membrane).

- Calculate free-energy profiles (umbrella sampling) for partitioning.

- Correlate results with experimental LogP (e.g., shake-flask method) and PAMPA assays. The methoxyphenyl group may enhance lipophilicity, but piperazine’s basicity could limit passive diffusion .

What strategies optimize solubility without compromising target affinity?

Basic Research Question

- Introduce hydrophilic substituents (e.g., hydroxyl groups) on the phenylpiperazine ring.

- Salt formation (e.g., HCl salt of the piperazine N-atom).

- Co-solvent systems (e.g., PEG 400/water) for in vivo studies. Monitor solubility via dynamic light scattering (DLS) .

How do structural modifications to the pyrimidine ring affect pharmacological selectivity?

Advanced Research Question

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Synthesize analogs with varying ring sizes (e.g., triazine vs. pyrimidine) and compare via SAR tables.

- Use homology modeling to map interactions with receptor binding pockets .

What protocols resolve conflicting crystallographic data in the presence of twinning or disorder?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.